ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate is a complex organic compound that features a combination of benzothiazole, tetrazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate typically involves multi-step reactions. One common route includes:
Formation of the Benzothiazole Moiety: Starting with 2-aminobenzenethiol, which reacts with carbon disulfide and an amine to form the benzothiazole ring.
Synthesis of the Tetrazole Moiety: This involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Construction of the Pyrimidine Ring: This step involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling Reactions: The benzothiazole and tetrazole moieties are then coupled with the pyrimidine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in any derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole, tetrazole, and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential bioactivity could lead to the development of new therapeutic agents. Its ability to interact with various biological targets makes it a versatile scaffold for drug design.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. This could have applications in electronics, sensors, and other advanced technologies.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-methylpyrimidine-5-carboxylate: Similar structure but lacks the tetrazole moiety.
2-(1,3-Benzothiazol-2-ylamino)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
The presence of both the tetrazole and benzothiazole moieties in the same molecule is relatively unique and contributes to its diverse reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C22H18N8O2S2 |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H18N8O2S2/c1-2-32-19(31)15-12-23-20(26-21-25-16-10-6-7-11-18(16)34-21)24-17(15)13-33-22-27-28-29-30(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,23,24,25,26) |
InChI Key |
XKTCAUZGTGXBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CSC2=NN=NN2C3=CC=CC=C3)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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